(1-Ethoxy-4-methylcyclohexyl)methanamine
Description
(1-Ethoxy-4-methylcyclohexyl)methanamine is a cyclohexane-derived amine with a methanamine group attached to a 1-ethoxy-4-methylcyclohexyl backbone. The ethoxy group at position 1 and methyl group at position 4 likely influence its steric and electronic characteristics, affecting reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-ethoxy-4-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
NVCUGHTVZLCHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanamine can be achieved through several routes. One common method involves the reaction of 4-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-methylcyclohexanol. This intermediate is then reacted with methanamine under reductive amination conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
(1-Ethoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Ethoxy-4-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets in the body. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of (1-Ethoxy-4-methylcyclohexyl)methanamine with analogs from the evidence:
Key Observations :
- Substituent Effects : The ethoxy group in the target compound provides greater steric bulk and lipophilicity compared to the methoxy analog . Allyl substituents (as in Compound 41) introduce unsaturation, altering conformational flexibility .
- Aromatic vs. Aliphatic Backbones : Aromatic derivatives like (2,4,6-Trimethoxyphenyl)methanamine exhibit distinct electronic properties due to resonance effects, contrasting with the aliphatic cyclohexane-based analogs .
Boiling Points and Stability
- Compound 41 has a boiling point of 37°C at 121 mbar, indicating moderate volatility . Ethoxy analogs are expected to exhibit higher boiling points due to increased molecular weight.
- Aromatic amines like (2,4,6-Trimethoxyphenyl)methanamine are generally less volatile and more thermally stable than aliphatic counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
